![molecular formula C11H14N4 B13258496 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13258496.png)
1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a pyridinyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The methyl group is introduced through alkylation reactions using methyl halides in the presence of a base.
Attachment of the Pyridinyl Ethylamine Moiety: This step involves the reaction of the pyrazole derivative with 3-bromoethylpyridine under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform or carbon tetrachloride.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-amine: Similar structure but lacks the ethylamine moiety.
1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
Uniqueness: 1-Methyl-N-[1-(pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyridin-3-yl ethylamine moiety can influence its binding affinity and specificity towards biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential for future research and application
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-methyl-N-(1-pyridin-3-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-9(10-4-3-5-12-6-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3 |
InChI Key |
COFNRKYOBHVIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13258421.png)
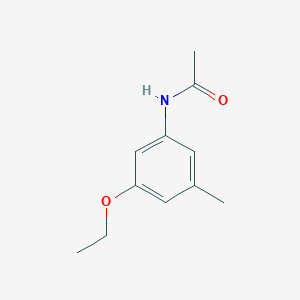
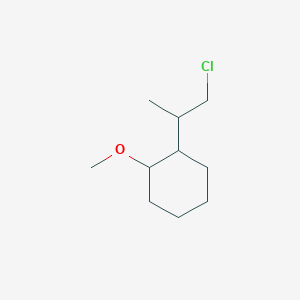

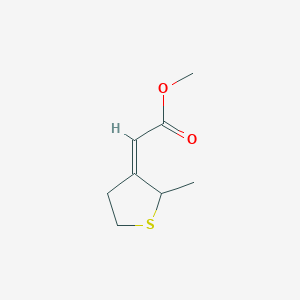
![5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13258436.png)
![2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13258441.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid](/img/structure/B13258448.png)
![4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13258457.png)
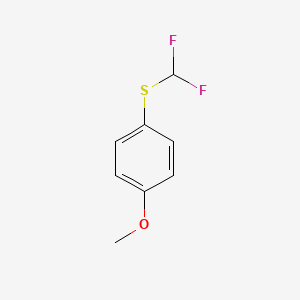
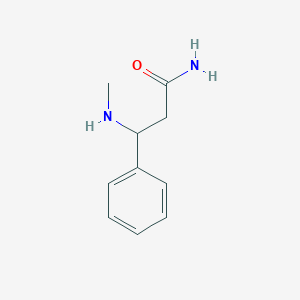
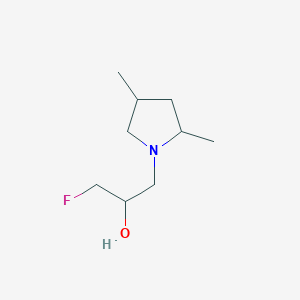

![4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide](/img/structure/B13258495.png)
